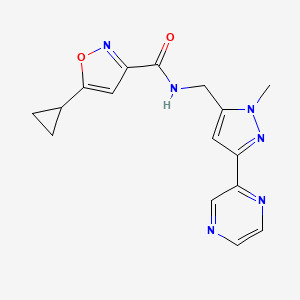

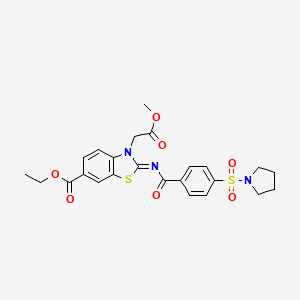

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

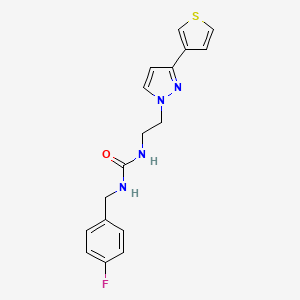

The compound “1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a 2-chlorophenyl group, an oxadiazole ring, a quinazoline dione structure, and a phenethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, oxadiazolopiperazine derivatives have been synthesized through alkyne–azide reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Similar compounds, such as those containing pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have been synthesized and analyzed .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole, a related compound, is known to undergo various reactions due to its heterocyclic structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. A related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized .Wissenschaftliche Forschungsanwendungen

Catalytic Systems for Synthesis

Bronsted acidic ionic liquids, in the presence of catalytic amounts of chlorotrimethylsilane, have been utilized as efficient and reusable catalysts for the one-pot synthesis of hydroquinazoline derivatives under thermal and solvent-free conditions. This method highlights the potential for developing novel synthesis pathways for complex quinazoline derivatives, possibly including the compound (H. Kefayati, F. Asghari, & Raheleh Khanjanian, 2012).

Antimicrobial Evaluation

Tetrahydroquinazoline derivatives of benzo[b]thiophene have been synthesized and evaluated for antimicrobial activity. This research direction underscores the potential of quinazoline derivatives in developing new antimicrobial agents. It suggests that the compound could also be explored for similar applications (R. Bhatt et al., 2015).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies, alongside Density Functional Theory (DFT) methods, have been conducted on quinazoline derivatives to analyze their chemical structure and potential as chemotherapeutic agents. These studies provide a foundation for understanding the molecular properties of such compounds, which could be relevant for the research applications of the compound (S. Sebastian et al., 2015).

Antimicrobial Agents

Quinazolinone and thiazolidinone derivatives have been investigated for their in vitro antibacterial and antifungal activities. This application suggests a potential direction for assessing the antimicrobial properties of the compound (N. Desai, A. Dodiya, & P. N. Shihora, 2011).

Anti-inflammatory and Analgesic Agents

Novel 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This highlights another potential area of application for the compound , given its structural similarity to the compounds under study (A. A. Farag et al., 2012).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "thionyl chloride", "sodium hydroxide", "potassium carbonate", "N,N-dimethylformamide", "triethylamine", "2-chloroaniline", "sodium nitrite", "copper(I) iodide", "sodium iodide", "palladium on carbon" ], "Reaction": [ "Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- React 2-chlorobenzoic acid with hydrazine hydrate in the presence of acetic anhydride to form 2-chlorobenzohydrazide.", "- Cyclize 2-chlorobenzohydrazide with thionyl chloride to form 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione:", "- React 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-chloroaniline in the presence of potassium carbonate and N,N-dimethylformamide to form 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-amine.", "- React 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-amine with sodium nitrite and copper(I) iodide in the presence of sodium iodide and acetic acid to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl diazonium salt.", "- React 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl diazonium salt with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of palladium on carbon and triethylamine to form 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

1105249-49-7 |

Produktname |

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |

Molekularformel |

C25H19ClN4O3 |

Molekulargewicht |

458.9 |

IUPAC-Name |

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19ClN4O3/c26-20-12-6-4-10-18(20)23-27-22(33-28-23)16-30-21-13-7-5-11-19(21)24(31)29(25(30)32)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 |

InChI-Schlüssel |

YBXXADGVXIVYED-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)

![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)